6-Fluoro-7-methoxychroman-4-one
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Overview
Description
6-Fluoro-7-methoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound belongs to the class of oxygen-containing heterocycles and is known for its diverse biological activities. The presence of fluorine and methoxy groups in its structure enhances its pharmacological properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methoxychroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and methoxybenzene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and methoxylation.
Cyclization: The intermediate undergoes cyclization to form the chroman-4-one core structure.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions on the chroman-4-one ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include:
Quinones: Resulting from oxidation.
Dihydro Derivatives: Resulting from reduction.
Substituted Chroman-4-ones: Resulting from substitution reactions.
Scientific Research Applications
6-Fluoro-7-methoxychroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
6-Fluoro-7-methoxychroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: The parent compound with a similar core structure but lacking the fluorine and methoxy groups.
7-Fluoro-6-methoxychroman-4-one: A closely related compound with similar pharmacological properties.
6-Methoxychroman-4-one: Lacking the fluorine group, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5H,2-3H2,1H3 |
InChI Key |
NGJPSHYOMJSVBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=O)CCOC2=C1)F |
Origin of Product |
United States |
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